molecular formula C20H23N3O6 B558198 Boc-Trp-OSu CAS No. 3392-11-8

Boc-Trp-OSu

Cat. No. B558198
CAS RN: 3392-11-8
M. Wt: 401,41 g/mole
InChI Key: CPJXMXQYRHNIFU-UHFFFAOYSA-N
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Description

Boc-Trp-OSu, also known as Nα-Boc-L-tryptophan N-Succinimidyl Ester, is a compound with the molecular formula C20H23N3O6 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of Boc-Trp-OSu consists of 20 carbon atoms, 23 hydrogen atoms, 3 nitrogen atoms, and 6 oxygen atoms . The InChI string representation of its structure is InChI=1S/C20H23N3O6/c1-20(2,3)28-19(27)22-15(18(26)29-23-16(24)8-9-17(23)25)10-12-11-21-14-7-5-4-6-13(12)14/h4-7,11,15,21H,8-10H2,1-3H3,(H,22,27)/t15-/m0/s1 .


Physical And Chemical Properties Analysis

Boc-Trp-OSu is a solid compound . It has a molecular weight of 401.41 g/mol . Its optical activity is [α]20/D −24.0±2.0°, c = 1% in dioxane . The melting point is 146-148°C .

Scientific Research Applications

Specific Scientific Field

The specific scientific field for this application is Biochemistry , specifically in the area of Peptide Synthesis .

Summary of the Application

Boc-Trp-OSu is used in the synthesis of peptides . Peptides have many applications in the fields of cosmetics, pharmaceuticals, and nutriments .

Methods of Application or Experimental Procedures

In one study, peptide couplings were performed at the multigram scale using reactive extrusion . This method is solid-tolerant, fast, efficient, and epimerization-free . It opens the way for intensified and continuous industrial production of peptides .

Results or Outcomes

The study resulted in the synthesis of Boc-Trp-Phe-OMe, which could be isolated in 61% yield and >99% diastereomeric excess . This method of peptide synthesis is advantageous as it is free from carcinogenic, mutagenic, and reprotoxic chemicals .

Dual Protection of Amino Functions

Specific Scientific Field

The specific scientific field for this application is Organic Chemistry , specifically in the area of Amine Protection .

Summary of the Application

Boc-Trp-OSu is used in the dual protection of amino functions . This involves the use of Boc-groups resulting from dual protection of amines and amides .

Methods of Application or Experimental Procedures

The process involves the conversion of an amino function to a tert-butyl carbamate, resulting in a so-called Boc-derivative . This Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .

Results or Outcomes

The use of Boc-Trp-OSu in this context has resulted in the synthesis of products containing one or two Boc-groups . These products have various applications in the synthesis of multifunctional targets .

Synthesis of Multifunctional Targets

Specific Scientific Field

The specific scientific field for this application is Organic Chemistry , specifically in the area of Multifunctional Target Synthesis .

Summary of the Application

Boc-Trp-OSu is used in the synthesis of multifunctional targets . This involves the use of Boc-groups resulting from dual protection of amines and amides .

Methods of Application or Experimental Procedures

The process involves the conversion of an amino function to a tert-butyl carbamate, resulting in a so-called Boc-derivative . This Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .

Results or Outcomes

The use of Boc-Trp-OSu in this context has resulted in the synthesis of products containing one or two Boc-groups . These products have various applications in the synthesis of multifunctional targets .

Safety And Hazards

Boc-Trp-OSu should be handled with care to avoid dust formation. Breathing its mist, gas, or vapours should be avoided. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6/c1-20(2,3)28-19(27)22-15(18(26)29-23-16(24)8-9-17(23)25)10-12-11-21-14-7-5-4-6-13(12)14/h4-7,11,15,21H,8-10H2,1-3H3,(H,22,27)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJXMXQYRHNIFU-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00187542
Record name tert-Butyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-1-(1H-indol-3-ylmethyl)-2-oxoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Trp-OSu

CAS RN

3392-11-8
Record name N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3392-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-1-(1H-indol-3-ylmethyl)-2-oxoethyl)carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003392118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-1-(1H-indol-3-ylmethyl)-2-oxoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (S)-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.214
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
R Gonzalez-Muniz, F Bergeron… - Journal of medicinal …, 1990 - ACS Publications
… )-OH to H-Asp(OBzl)-NH2 according to the DCC/HOBt method to give derivative 19, followed by catalytic hydrogenation and condensation of the resulting compound with Boc-Trp-OSu. …
Number of citations: 19 pubs.acs.org
Y Yeboue, B Gallard, N Le Moigne… - ACS Sustainable …, 2018 - ACS Publications
… heated at 100 C, yet leading to partial hydrolysis of Boc-Trp-OSu into Boc-Trp-OH (Table 1, … of Boc-Trp-OSu was obtained with no traces of Boc-Trp-OH resulting from Boc-Trp-OSu …
Number of citations: 45 pubs.acs.org
M RODRIGUEZ, JP BALI, R MAGOUS… - … Journal of Peptide …, 1986 - Wiley Online Library
… This TFA salt was dissolved in DMF (5mL) in the presence of Boc-TrpOSu (1 1) (0.54 g, 1.35 mmol) and DIEA (0.46 mL, 2.7mmol). After standing 1 h at 0" and overnight at room …
Number of citations: 36 onlinelibrary.wiley.com
M Rodriguez, P Fulcrand, J Laur… - Journal of medicinal …, 1989 - ACS Publications
… 2- Boc-Trp-OSu … 2- Boc-Trp-OSu … Deprotection of compound 40 with TEA and coupling to Boc-Trp-OSu produced Boc-Trp-Leu-d-homo-Asp-PheNH2 (12). …
Number of citations: 37 pubs.acs.org
A YASUI, AJ DOUGLAS, B WALKER… - … Journal of Peptide …, 1990 - Wiley Online Library
… Boc-Trp-OSu (II). This was prepared using the method outlined for compound (I) except that BocLeu was substituted by Boc-Trp (5g, 16.44mmol). The compound was crystallized as …
Number of citations: 14 onlinelibrary.wiley.com
R Jaouhari, T Besheya, JH McKie, KT Douglas - Amino Acids, 1995 - Springer
… (in this case with Boc-PheOSu, Boc-Trp-OSu), followed by removal of the protective group (… When the reaction was carried out with Boc-Trp-OSu two products were obtained with very …
Number of citations: 9 link.springer.com
GR PETTIT, TS KRUPA… - International Journal of …, 1979 - Wiley Online Library
… unsatisfactory whereas application of Boc-Trp-OSu prepared using dicyclohexylcarbodiimide and N-… The key intermediate Boc-Trp-OSu was obtained in crystalline form but began to …
Number of citations: 6 onlinelibrary.wiley.com
AJ Puigserver, LC Sen, E Gonzales-Flores… - Journal of Agricultural …, 1979 - ACS Publications
… Effect of protein concentration on the extent of modification of casein with a molar ratio of Boc-Trp-OSu to protein aminogroups at 25 C (pH 8.0). Same conditions were used for the …
Number of citations: 53 pubs.acs.org
J Martinez, JP Bali, M Rodriguez, B Castro… - Journal of medicinal …, 1985 - ACS Publications
… allowed to react with Boc-Trp-OSu to yield Boc-Trp-Leu-Asp-i/'(CH2-NH)-Phe-NH2 (20), … It was dissolved in DMF (10 mL), cooled in an ice waterbath, and treated with Boc-Trp-OSu (…
Number of citations: 195 pubs.acs.org
M Rodriguez, P Dubreuil, JP Bali… - Journal of medicinal …, 1987 - ACS Publications
… I Boc-Trp-OSu … It was treated with trifluoroacetic acid and allowed to react with Boc-Trp-OSu to produce Boc-Trp-Leu-gAsp(OBzl)-m(R,S)Phe-NH2 (6), which after hydrogenolysis in …
Number of citations: 112 pubs.acs.org

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